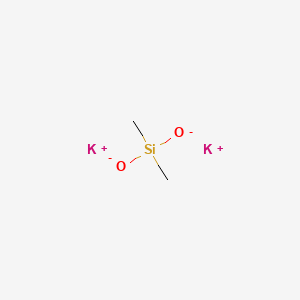

Silanediol, dimethyl-, dipotassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Silanediol, dimethyl-, dipotassium salt: is an organosilicon compound with the chemical formula (CH₃)₂Si(OK)₂ It is a derivative of dimethylsilanediol, where the hydroxyl groups are replaced by potassium ions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silanediol, dimethyl-, dipotassium salt can be synthesized through the reaction of dimethylsilanediol with potassium metal or potassium hydride. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

(CH3)2Si(OH)2+2K→(CH3)2Si(OK)2+H2

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger-scale reactors and more controlled environments to ensure the purity and yield of the product. The process would likely include steps such as solvent purification, controlled addition of reagents, and thorough drying of the final product to remove any residual moisture.

Analyse Des Réactions Chimiques

Types of Reactions: Silanediol, dimethyl-, dipotassium salt can undergo various chemical reactions, including:

Substitution Reactions: The potassium ions can be replaced by other cations or functional groups.

Hydrolysis: The compound can react with water to regenerate dimethylsilanediol.

Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or metal salts can be used to replace the potassium ions.

Hydrolysis: Water or aqueous solutions can be used under mild conditions.

Condensation Reactions: Catalysts such as acids or bases can facilitate the formation of siloxane bonds.

Major Products Formed:

Substitution Reactions: Various organosilicon compounds with different functional groups.

Hydrolysis: Dimethylsilanediol.

Condensation Reactions: Polysiloxanes or siloxane polymers.

Applications De Recherche Scientifique

Chemistry: Silanediol, dimethyl-, dipotassium salt is used as a precursor in the synthesis of various organosilicon compounds and polymers. It is also employed in the study of silicon-based catalysis and reaction mechanisms.

Biology: In biological research, this compound can be used to modify surfaces and create hydrophobic coatings, which are useful in various biomedical applications.

Medicine: While not directly used as a drug, this compound can be involved in the development of drug delivery systems and medical devices due to its ability to form stable, biocompatible coatings.

Industry: In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and elastomers. It is also utilized in the manufacture of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of silanediol, dimethyl-, dipotassium salt primarily involves its ability to form strong bonds with various substrates. The potassium ions can be easily replaced by other cations or functional groups, allowing for the formation of diverse organosilicon compounds. The compound’s reactivity is influenced by the presence of the silicon-oxygen bonds, which can participate in various chemical reactions, including hydrolysis and condensation.

Comparaison Avec Des Composés Similaires

Dimethylsilanediol: The parent compound with hydroxyl groups instead of potassium ions.

Diphenylsilanediol: A similar compound with phenyl groups instead of methyl groups.

Trimethylsilanol: A related compound with three methyl groups and one hydroxyl group.

Uniqueness: Silanediol, dimethyl-, dipotassium salt is unique due to the presence of potassium ions, which enhance its reactivity and make it suitable for specific applications in catalysis and materials science. The compound’s ability to undergo various chemical reactions and form stable bonds with different substrates sets it apart from other similar organosilicon compounds.

Propriétés

Numéro CAS |

18268-74-1 |

|---|---|

Formule moléculaire |

C2H6K2O2Si |

Poids moléculaire |

168.35 g/mol |

Nom IUPAC |

dipotassium;dimethyl(dioxido)silane |

InChI |

InChI=1S/C2H6O2Si.2K/c1-5(2,3)4;;/h1-2H3;;/q-2;2*+1 |

Clé InChI |

BRUZWMYPFYHTJG-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)([O-])[O-].[K+].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.